N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14530436
InChI: InChI=1S/C17H15N3O2S/c1-11-15(12-6-8-13(22-2)9-7-12)19-17(23-11)20-16(21)14-5-3-4-10-18-14/h3-10H,1-2H3,(H,19,20,21)
SMILES:
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.4 g/mol

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC14530436

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide -

Specification

Molecular Formula C17H15N3O2S
Molecular Weight 325.4 g/mol
IUPAC Name N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide
Standard InChI InChI=1S/C17H15N3O2S/c1-11-15(12-6-8-13(22-2)9-7-12)19-17(23-11)20-16(21)14-5-3-4-10-18-14/h3-10H,1-2H3,(H,19,20,21)
Standard InChI Key IFCSODHNQRFTOY-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features three primary components:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient characteristics that enhance binding interactions with biological targets.

  • Thiazole Moiety: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, known to improve metabolic stability and bioavailability in drug design.

  • 4-Methoxyphenyl Substituent: A phenyl group with a methoxy (-OCH₃) group at the para position, which increases lipophilicity and may facilitate membrane permeability.

The methoxy group’s electron-donating effects stabilize the aromatic system, while the methyl group at the 5-position of the thiazole ring introduces steric hindrance, potentially modulating receptor selectivity.

Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC₁₇H₁₅N₃O₂S
Molecular Weight325.4 g/mol
SolubilityLow aqueous solubility (logP ≈ 3.2)
Melting PointNot fully characterized
StabilitySensitive to UV light and oxidation

The compound’s low solubility may necessitate formulation enhancements, such as salt formation or nanoparticle delivery systems, for therapeutic use.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves a multi-step process:

  • Thiazole Ring Formation: Condensation of 4-methoxyphenylacetothioamide with methyl bromopyruvate under basic conditions yields the 5-methylthiazole intermediate.

  • Pyridine Coupling: The thiazole intermediate reacts with pyridine-2-carboxylic acid chloride in the presence of a coupling agent (e.g., HATU) to form the final product.

Key parameters affecting yield include reaction temperature (optimized at 60–80°C), solvent selection (e.g., dimethylformamide), and catalyst choice. Purification via column chromatography or recrystallization ensures >95% purity.

Structural Analogues and Modifications

Several analogues from the dBMHCC database highlight structural variations influencing activity:

  • P07900: Substitution with a bromonaphthyl group enhances anticancer activity .

  • Q02127: Introduction of trifluoromethoxy groups improves metabolic stability .

  • O14965: Urea-linked derivatives exhibit kinase inhibition .

These findings suggest that modifications to the methoxyphenyl or pyridine groups could further optimize the compound’s efficacy .

Biological Activities and Mechanisms

Anticancer Activity

The compound’s pyridine-thiazole scaffold resembles kinase inhibitors such as O14965, which targets EGFR and VEGFR pathways . Molecular docking studies predict strong binding affinity (ΔG ≈ -9.2 kcal/mol) for cyclin-dependent kinases, suggesting potential antiproliferative effects.

Anti-inflammatory Effects

Analogues like P08238 modulate COX-2 and TNF-α pathways . The methoxyphenyl group in N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide may similarly suppress NF-κB signaling, reducing cytokine production.

Pharmacological Profiling

ADME Properties

ParameterPrediction
AbsorptionModerate (Caco-2 Papp: 12 × 10⁻⁶ cm/s)
DistributionHigh plasma protein binding (>85%)
MetabolismHepatic CYP3A4/2D6 oxidation
ExcretionRenal (60%) and fecal (40%)

These predictions indicate potential challenges in achieving therapeutic plasma concentrations, necessitating dosage adjustments or prodrug strategies.

Toxicity Considerations

Preliminary in silico toxicity screening (e.g., ProTox-II) suggests low hepatotoxicity risk (LD₅₀ ≈ 1,200 mg/kg) but potential hERG channel inhibition (IC₅₀ ≈ 4.5 μM), warranting cardiac safety assessments.

Future Perspectives

Research Priorities

  • In Vitro and In Vivo Testing: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens (e.g., S. aureus, E. coli).

  • Structural Optimization: Explore fluorination of the pyridine ring or substitution of the methoxy group with bioisosteres (e.g., trifluoromethyl).

  • Formulation Development: Investigate lipid-based nanoemulsions to enhance solubility and bioavailability.

Clinical Translation

Given the compound’s structural resemblance to approved drugs like P12931 (cyclin-dependent kinase inhibitors), repurposing efforts could accelerate preclinical development . Collaborative partnerships with academic and industrial entities will be critical for advancing this molecule into clinical trials.

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